
5-(4-BOC-Aminophenyl)-2-methoxynicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-BOC-Aminophenyl)-2-methoxynicotinic acid (5-(4-BOC-AP)-2-MN) is an organic compound with the molecular formula C11H15NO4 that is widely used in scientific research. It is a derivative of nicotinic acid and is used in many laboratory experiments due to its stability and solubility. 5-(4-BOC-AP)-2-MN is a useful tool for scientists due to its ability to act as a substrate for enzymes and its ability to regulate the activity of various proteins.
科学的研究の応用
5-(4-BOC-AP)-2-MN is used in many scientific research applications. It has been used to study the structure and function of proteins in order to gain a better understanding of their role in cell signaling and metabolic pathways. It is also used to study the effects of various compounds on the activity of enzymes. Additionally, 5-(4-BOC-AP)-2-MN can be used to study the effects of drugs on the body and the mechanisms of drug action.
作用機序
5-(4-BOC-AP)-2-MN acts as a substrate for enzymes and can be used to study their activity. It is also able to bind to specific proteins and regulate their activity. Additionally, 5-(4-BOC-AP)-2-MN can be used to study the effects of various compounds on the activity of enzymes.
Biochemical and Physiological Effects
5-(4-BOC-AP)-2-MN is able to bind to specific proteins and regulate their activity. This can have a variety of biochemical and physiological effects, depending on the specific protein that it binds to. For example, it has been shown to regulate the activity of certain enzymes involved in the metabolism of carbohydrates, lipids, and proteins. Additionally, it has been shown to modulate the activity of certain hormones, such as insulin.
実験室実験の利点と制限
The main advantage of using 5-(4-BOC-AP)-2-MN in laboratory experiments is its stability and solubility. This allows for easy handling and storage of the compound. Additionally, it is a relatively inexpensive compound, making it an attractive option for researchers on a budget. However, there are some limitations to using 5-(4-BOC-AP)-2-MN in laboratory experiments. It is not very specific in its binding and may interact with other molecules in the sample, leading to inaccurate results. Additionally, it is not very soluble in aqueous solutions, making it difficult to work with in certain experiments.
将来の方向性
There are many potential future directions for research involving 5-(4-BOC-AP)-2-MN. One potential direction is to further investigate its ability to regulate the activity of various enzymes and proteins. Additionally, further research could be done to explore the effects of 5-(4-BOC-AP)-2-MN on the metabolism of carbohydrates, lipids, and proteins. Additionally, there is potential to study the effects of 5-(4-BOC-AP)-2-MN on the activity of various hormones, such as insulin and glucagon. Finally, further research could be done to explore the potential of 5-(4-BOC-AP)-2-MN as a drug target or as a drug delivery system.
合成法
5-(4-BOC-AP)-2-MN is synthesized through a two-step process. The first step involves the reaction of 4-bromoacetophenone with 2-methoxy-3-nitrobenzaldehyde in the presence of sodium methoxide. This reaction yields 4-bromo-2-methoxy-3-nitrobenzonitrile. The second step involves the reaction of 4-bromo-2-methoxy-3-nitrobenzonitrile with 5-amino-2-methoxynicotinic acid in the presence of sodium hydroxide. This reaction yields the desired product, 5-(4-BOC-AP)-2-MN.
特性
IUPAC Name |
2-methoxy-5-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-18(2,3)25-17(23)20-13-7-5-11(6-8-13)12-9-14(16(21)22)15(24-4)19-10-12/h5-10H,1-4H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRBIQAXSKXUSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=C(N=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


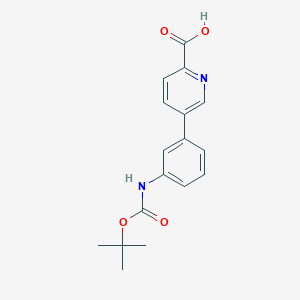
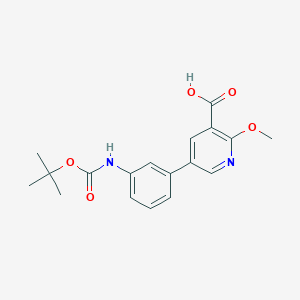


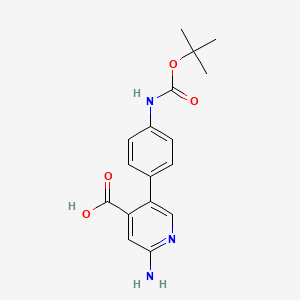
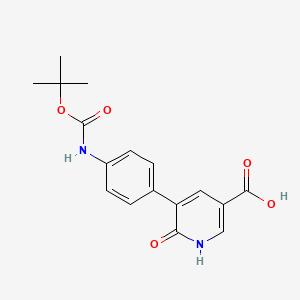
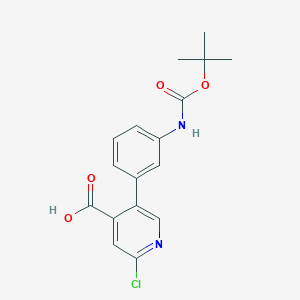
![2-[3-(Pyrrolidinylsulfonyl)phenyl]Isonicotinic acid, 95%](/img/structure/B6395169.png)
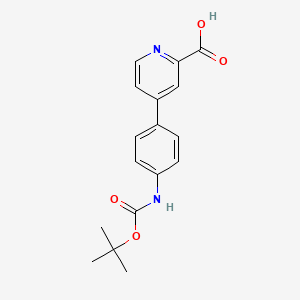
![5-[3-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395176.png)
![3-[3-(Pyrrolidinylsulfonyl)phenyl]Isonicotinic acid, 95%](/img/structure/B6395185.png)
![2-[3-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395186.png)
![6-[3-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395190.png)